OPC-167832
Overview
Description
Quabodepistat is a newly discovered inhibitor of decaprenylphosphoryl-β-D-ribose-2′-oxidase, an essential enzyme for Mycobacterium tuberculosis to synthesize key components of its cell wall . This compound has shown potent bactericidal activity and is being investigated for its potential use in treating drug-susceptible pulmonary tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves multiple steps, including the formation of the carbostyril core and subsequent functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: The industrial production of Quabodepistat follows similar synthetic routes but is scaled up to meet the demand for clinical trials and potential future use. The process involves optimizing reaction conditions to maximize yield and minimize impurities . Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Quabodepistat undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products: The major products formed from these reactions are derivatives of Quabodepistat with improved pharmacological properties . These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Quabodepistat has several scientific research applications, particularly in the field of tuberculosis treatment . It is being investigated for its potential to shorten the duration of tuberculosis treatment and prevent the development of drug resistance . Additionally, Quabodepistat is studied for its unique mechanism of action, which differs from other tuberculosis drugs currently available . This makes it a valuable candidate for combination therapies to enhance treatment efficacy .
Mechanism of Action
Quabodepistat exerts its effects by inhibiting decaprenylphosphoryl-β-D-ribose-2′-oxidase, an enzyme essential for the biosynthesis of the Mycobacterium tuberculosis cell wall . By targeting this enzyme, Quabodepistat disrupts the cell wall synthesis, leading to the death of the bacteria . This mechanism of action is distinct from other tuberculosis drugs, making Quabodepistat a promising candidate for novel treatment regimens .
Comparison with Similar Compounds
Similar Compounds:
- Delamanid
- Bedaquiline
- Pretomanid
- Sutezolid
Uniqueness: Quabodepistat is unique due to its distinct mechanism of action, targeting decaprenylphosphoryl-β-D-ribose-2′-oxidase . This sets it apart from other tuberculosis drugs like delamanid, bedaquiline, pretomanid, and sutezolid, which have different molecular targets . The unique mechanism of Quabodepistat makes it a valuable addition to the arsenal of tuberculosis treatments, particularly in combination therapies .
Properties
IUPAC Name |
5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISSTDXPBUCJA-DYESRHJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883747-71-4 | |
Record name | OPC-167832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUABODEPISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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